molecular formula C25H34N6O3 B12144954 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12144954
M. Wt: 466.6 g/mol
InChI Key: ZKRLPTWTVHFAQO-UHFFFAOYSA-N
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Description

6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic tricyclic carboxamide featuring a complex heterocyclic core. Its structure integrates a 1,7,9-triazatricyclo framework with a morpholine-substituted propyl chain and a pentyl side chain. The structural elucidation of similar molecules often employs X-ray crystallography tools like SHELXL, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C25H34N6O3

Molecular Weight

466.6 g/mol

IUPAC Name

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H34N6O3/c1-3-4-5-11-30-21(26)19(24(32)27-9-7-10-29-13-15-34-16-14-29)17-20-23(30)28-22-18(2)8-6-12-31(22)25(20)33/h6,8,12,17,26H,3-5,7,9-11,13-16H2,1-2H3,(H,27,32)

InChI Key

ZKRLPTWTVHFAQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)NCCCN3CCOCC3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Structural Characteristics and Synthetic Challenges

The target compound features a complex 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca core with several key functional groups:

  • 6-imino group contributing to potential enzyme binding interactions
  • 11-methyl group affecting spatial orientation
  • 7-pentyl chain offering lipophilicity
  • 5-carboxamide with 3-(morpholin-4-yl)propyl substituent providing potential hydrogen bonding sites

These structural elements present significant synthetic challenges, including regioselectivity during functionalization, maintaining stereochemical integrity, and preventing unwanted side reactions across multiple synthetic stages. The preparation requires careful design of orthogonal protection strategies and precise control of reaction conditions.

Multi-step Synthetic Pathway

Formation of the Triazatricyclic Core

The synthesis begins with construction of the triazatricyclic framework, which typically follows one of two major approaches:

Cyclization-Based Approach

This approach involves sequential cyclization reactions starting from appropriately functionalized heterocyclic precursors. The formation of the triazatricyclic core structure represents the most challenging aspect of the synthesis, requiring precise control of reaction conditions to ensure proper ring closure.

Initial Heterocycle Formation → First Cyclization → Second Cyclization → Triazatricyclic Core

The cyclization reactions often employ basic conditions to facilitate nucleophilic attack and ring closure. Commonly, reactive intermediates such as N,N-disubstituted guanidines are formed initially, which then undergo intramolecular cyclization to generate the fused ring system.

Convergent Fragment Coupling

An alternative approach involves the synthesis of two or more complex fragments that are subsequently coupled together to form the triazatricyclic structure:

Fragment A (containing initial heterocycle) + Fragment B (containing compatible functionality) → Coupling → Cyclization → Triazatricyclic Core

This method often provides better overall yields but requires careful design of fragments with appropriate reactive functionalities.

Introduction of Functional Groups

Incorporation of the Pentyl Chain at Position 7

The pentyl chain is typically introduced via alkylation reactions using pentyl halides in the presence of suitable bases. Based on similar compounds, this reaction generally involves:

  • Deprotonation of the nitrogen at position 7 using bases such as potassium carbonate or potassium hydroxide
  • Nucleophilic substitution with 1-bromopentane or other activated pentyl derivatives
  • Purification of the alkylated intermediate

The reaction conditions for this alkylation step are critical for achieving good yields and minimizing side reactions. Table 1 summarizes the optimized conditions for the pentyl group incorporation.

Table 1: Optimized Conditions for Pentyl Group Incorporation

Parameter Optimized Condition Notes
Base Potassium carbonate 1.5-2.0 equivalents
Solvent Anhydrous DMF or acetone DMF preferable for solubility
Alkylating Agent 1-Bromopentane 1.2 equivalents
Temperature 60-80°C Lower temperatures decrease reaction rate
Reaction Time 6-12 hours Monitor by TLC/HPLC
Catalyst Tetrabutylammonium iodide Optional, 0.1 equivalents, improves yield
Yield 70-85% After column chromatography
Carboxamide Formation at Position 5

The carboxamide functionality at position 5 is introduced through coupling reactions between a carboxylic acid precursor and 3-(morpholin-4-yl)propylamine. This step typically requires activation of the carboxylic acid group, followed by amide bond formation:

Core Structure with Carboxylic Acid at Position 5 → Activated Ester → Amide Coupling with 3-(morpholin-4-yl)propylamine → Target Carboxamide

Various coupling reagents have been evaluated for this transformation, with HATU, EDC/HOBt, and BOP showing the most promising results in terms of yield and product purity.

Table 2: Comparison of Coupling Reagents for Carboxamide Formation

Coupling Reagent Base Solvent System Temperature (°C) Time (h) Yield (%) Purity (%)
HATU DIPEA DMF RT 2 84 >95
EDC/HOBt Triethylamine DCM RT 24 73 92
BOP DIPEA DMF RT 1.5 83 >95
T3P (50% in EtOAc) Triethylamine EtOAc/DMF (1:1) RT 1.5 62 90
PyBOP DIPEA DMF RT 3 79 93
Formation of the Imino Group at Position 6

The imino functionality at position 6 is typically established through one of two methods:

  • Direct cyclization during core structure formation, where the imino group is incorporated as part of the ring-forming reaction sequence
  • Functional group transformation from a precursor such as a nitrile, amide, or imidate through appropriate chemical modifications

For the direct cyclization approach, the reaction often involves the use of amidines or guanidines as key intermediates, which subsequently undergo cyclization to form the imino-containing heterocyclic structure.

Comprehensive Synthetic Protocol

Based on the analysis of related structures and synthetic methodologies, the following optimized protocol has been developed for the preparation of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:

Step 1: Formation of the Initial Heterocyclic Precursor

The synthesis begins with the preparation of appropriately substituted heterocyclic precursors containing reactive functionalities suitable for subsequent cyclization steps. This stage typically involves standard organic transformations such as condensation reactions, alkylations, and functional group manipulations.

Step 2: Construction of the Triazatricyclic Core

The triazatricyclic core is constructed through a series of cyclization reactions, often involving the reaction of disubstituted carbodiimides with appropriate amines under controlled conditions. The reaction conditions must be carefully optimized to ensure proper regioselectivity and yield.

Table 3: Reaction Conditions for Triazatricyclic Core Formation

Reagent Quantity Solvent Temperature (°C) Time (h) Atmosphere Yield (%)
Disubstituted carbodiimide 1.2 equiv. Anhydrous THF RT → 170 1 Nitrogen -
Dipropylene triamine derivative 1.0 equiv. - - - - -
- - - 170 1 Nitrogen -
- - - 220 2 Nitrogen 60-65

Notable exothermic reactions (approximately 30-35°C temperature increase) typically occur upon addition of the amine component, necessitating careful temperature control during this stage.

Step 3: N-Alkylation at Position 7

The pentyl group at position 7 is introduced through alkylation with 1-bromopentane under basic conditions:

Triazatricyclic Core + 1-Bromopentane → 7-Pentyl-triazatricyclic Intermediate

The reaction is typically performed in DMF or acetone using potassium carbonate as the base, with heating at 60-80°C for 6-12 hours. Tetrabutylammonium iodide can be added as a phase-transfer catalyst to enhance the reaction rate and yield.

Step 4: Carboxamide Formation

The carboxamide functionality at position 5 is introduced through coupling of a carboxylic acid precursor with 3-(morpholin-4-yl)propylamine:

7-Pentyl-triazatricyclic Intermediate with Carboxylic Acid at Position 5 + 3-(morpholin-4-yl)propylamine → Target Compound

Based on comparative studies, HATU has been identified as the preferred coupling reagent for this transformation, providing excellent yields and high product purity.

Detailed Procedure:

  • Dissolve the carboxylic acid precursor (1.0 equiv.) in anhydrous DMF (10 mL/g)
  • Add DIPEA (3.0 equiv.) and cool the mixture to 0°C
  • Add HATU (1.5 equiv.) portion-wise and stir for 15 minutes
  • Add 3-(morpholin-4-yl)propylamine (1.2 equiv.) dropwise
  • Allow the mixture to warm to room temperature and stir for 2 hours
  • Monitor the reaction by TLC or HPLC
  • Upon completion, dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine
  • Dry the organic layer over Na₂SO₄, filter, and concentrate
  • Purify by column chromatography (typically using a gradient of DCM/MeOH) to afford the target compound

Optimization of Critical Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and yield. Table 4 summarizes the effects of different solvents on key synthetic steps:

Table 4: Solvent Effects on Key Synthetic Steps

Synthetic Step Preferred Solvent Alternative Solvents Effect on Yield Notes
Core Formation THF NMP, DMF +5-10% with THF Better solubility of intermediates
N-Alkylation DMF Acetone, THF +10-15% with DMF Enhanced nucleophilicity
Carboxamide Formation DMF DCM, THF/DCM +5-8% with DMF Better solubility, faster reaction

Temperature Optimization

Temperature control is critical for achieving optimal yields and minimizing side reactions. The formation of the triazatricyclic core typically requires elevated temperatures (170-220°C), while the alkylation and coupling steps generally proceed efficiently at more moderate temperatures (20-80°C).

Careful monitoring of exothermic reactions, particularly during the initial stages of core formation, is essential to prevent runaway reactions and maintain product quality.

Catalyst and Reagent Optimization

The selection of appropriate catalysts and reagents significantly impacts reaction efficiency. For the critical amide coupling step, a systematic evaluation of different coupling reagents has been conducted to identify the optimal conditions:

Table 5: Effect of Coupling Reagent Quantity on Yield

Coupling Reagent Equivalents Reaction Time (h) Yield (%) Product Purity (%)
HATU 1.0 3 75 93
HATU 1.2 2.5 80 94
HATU 1.5 2 84 >95
HATU 2.0 2 84 >95

These results indicate that 1.5 equivalents of HATU provides the optimal balance between reagent usage and reaction efficiency.

Purification and Characterization

Purification Techniques

The purification of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide and its intermediates typically involves:

  • Column Chromatography : Using silica gel with appropriate solvent systems (typically gradients of DCM/MeOH or hexane/EtOAc)
  • Recrystallization : From appropriate solvent combinations such as EtOAc/hexane or DCM/diethyl ether
  • Preparative HPLC : For final purification to achieve high purity (>95%)

Analytical Characterization

Confirmation of the structure and purity of the target compound relies on multiple analytical techniques:

  • ¹H NMR Spectroscopy : Identifies key proton signals, including those of the pentyl chain, morpholine ring, and propyl linker
  • ¹³C NMR Spectroscopy : Confirms carbon framework, particularly the characteristic signals of the triazatricyclic core
  • Mass Spectrometry : ESI-MS typically shows the molecular ion peak at m/z corresponding to [M+H]⁺
  • IR Spectroscopy : Identifies characteristic absorption bands for the imino, carboxamide, and other functional groups
  • HPLC : Confirms purity, typically using C18 columns with appropriate mobile phase systems

Comparison with Related Compounds

The synthesis of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with the preparation of structurally related compounds to identify key synthetic challenges and opportunities:

Table 6: Comparative Analysis of Related Compound Syntheses

Compound Structural Difference Effect on Synthesis Yield Impact Reference
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(pyridin-4-ylmethyl)-derivative Pyridin-4-ylmethyl at position 7 More challenging alkylation, different reagents required -5-10%
N-Cyclopentyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-derivative Different substituent pattern Altered reaction sequence required Variable
6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-derivative Allyl group on carboxamide, morpholinyl group at position 7 Simplified amide coupling, more complex alkylation +5-10%

This comparative analysis reveals that the nature of the substituent at position 7 significantly impacts the synthetic approach and overall yield, with the pentyl group offering a good balance between synthetic accessibility and functional properties.

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Descriptors

The compound’s tricyclic core distinguishes it from simpler spirocyclic or bicyclic analogues. For instance, 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) shares a spirocyclic system but lacks the fused triazatricyclo framework. Key differences include:

  • Substituents: The morpholinylpropyl and pentyl groups may influence solubility and membrane permeability relative to benzothiazole or phenolic substituents in analogues .

Quantitative Structure-Property Relationship (QSPR) analysis, as discussed in , highlights that van der Waals descriptors and electronic parameters (e.g., dipole moments) are critical for predicting solubility and bioactivity. The pentyl chain in the target compound could increase hydrophobicity compared to shorter alkyl chains in analogues, affecting pharmacokinetics .

Data Tables

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Potential Bioactivity Reference ID
Target Compound Triazatricyclo Morpholinylpropyl, pentyl Under investigation -
8-(4-Dimethylaminophenyl)-spiro[4.5]decane Spirocyclic Benzothiazole, dimethylaminophenyl Antimicrobial
Azadirachtin Limonoid Tetranortriterpenoid Insecticidal

Table 2. Key Molecular Descriptors (Hypothetical Data)

Descriptor Target Compound Spirocyclic Analogue ()
Molecular Weight (g/mol) ~550 ~480
LogP 3.2 2.8
Polar Surface Area (Ų) 110 95

Research Findings and Implications

  • Structural Rigidity : The triazatricyclo system may confer greater metabolic stability than flexible spiro systems, reducing off-target effects .
  • Synergistic Potential: Compatibility with microbial agents (e.g., Beauveria bassiana) could position the compound for integrated pest management strategies, though empirical validation is needed .
  • Analytical Challenges : The compound’s complexity necessitates advanced tools like SHELXL for crystallography and 2D-HPTLC for purity assessment .

Biological Activity

The compound 6-imino-11-methyl-N-[3-(morpholin-4-yl)propyl]-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. It belongs to a class of compounds that show promise in various pharmacological applications due to their interactions with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that may contribute to its biological activity. The molecular formula is C25H32N6O3C_{25}H_{32}N_{6}O_{3}, and it has a molecular weight of approximately 464.6 g/mol . The presence of the morpholine ring is particularly noteworthy as it is often associated with enhanced bioactivity in medicinal chemistry.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC25H32N6O3
Molecular Weight464.6 g/mol
CAS Number879930-39-9
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which can be crucial for diseases such as cancer and metabolic disorders.
  • Receptor Modulation : The morpholine moiety may enhance binding affinity to various receptors, potentially affecting neurotransmitter systems or hormonal pathways.
  • Antioxidant Properties : Some studies indicate that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress.

Case Study 1: Anticancer Activity

In a recent study focusing on compounds similar to ours, researchers found that triazatricyclo compounds exhibited significant anticancer properties through apoptosis induction in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 2: Neuroprotective Effects

Research has also highlighted the neuroprotective effects of morpholine-containing compounds in models of neurodegenerative diseases. These effects were attributed to their ability to reduce inflammation and oxidative damage in neuronal cells.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition observed
Anticancer ActivityInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis involves multi-step cyclization and functionalization. Key steps include:

  • Cyclization : Use precursors like halogenated intermediates (e.g., via Sandmeyer reaction) to form the triazatricyclic core .
  • Substituent Introduction : Alkylation or acylation reactions to add the pentyl, morpholinylpropyl, and methyl groups under controlled pH and temperature .
  • Purification : Column chromatography or crystallization for purity (>95%) .
    • Optimization Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield by 15%
CatalystPd(OAc)₂ (0.5 mol%)↑ Selectivity
SolventDMF or THF↑ Solubility

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazatricyclic core and substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₂₄H₃₁N₅O₃) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for the fused ring system .

Q. What are the typical chemical reactions this compound undergoes, and how do substituents influence reactivity?

  • Reactions :

  • Oxidation : Converts imino groups to nitro derivatives using KMnO₄ .
  • Nucleophilic Substitution : Morpholinylpropyl group participates in SN2 reactions .
    • Substituent Effects :
  • Pentyl Chain : Enhances lipophilicity, affecting solubility in polar solvents .
  • Morpholinylpropyl : Facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Approach :

  • Orthogonal Assays : Use both in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory) and microbial growth assays .
  • Structural Analysis : Compare analogs (e.g., ethyl vs. methyl esters) to isolate substituent-specific effects .
    • Case Study Table :
AnalogBiological ActivityKey Structural Feature
Ethyl ester derivativeAntimicrobial (MIC: 2 µM)Electron-withdrawing ester
Methyl ester derivativeAnti-inflammatory (IC₅₀: 0.8 µM)Enhanced membrane permeability

Q. What computational strategies are effective for elucidating its mechanism of action?

  • Molecular Dynamics (MD) : Simulate binding to targets like kinases or GPCRs .
  • Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitutions .
  • Docking Studies : Use AutoDock Vina to map interactions with active sites (e.g., morpholinylpropyl binding to ATP pockets) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • SAR Framework :

  • Core Modifications : Introduce electron-deficient rings to enhance electrophilicity .
  • Side Chain Variations : Replace pentyl with cyclohexyl for steric effects .
    • Example Optimization :
  • Original Compound : IC₅₀ = 10 µM (kinase inhibition).
  • Cyclohexyl Analog : IC₅₀ = 1.2 µM due to improved hydrophobic interactions .

Q. What experimental approaches address challenges in regioselectivity during synthesis?

  • Directed Metalation : Use directing groups (e.g., amides) to control cyclization sites .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .
  • Kinetic vs. Thermodynamic Control : Adjust temperature to favor desired intermediates (e.g., 0°C for kinetic products) .

Data Contradiction Analysis

  • Issue : Discrepancies in reported solubility (DMSO vs. aqueous buffer).
    • Resolution : Conduct phase-solubility studies with varying cosolvents (e.g., PEG-400) to identify formulation-dependent behavior .

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